molecular formula C25H48O2 B13958031 2-{[(2E)-3,7,11,15-tetramethyl-2-hexadecen-1-yl]oxy}tetrahydro-2H-pyran

2-{[(2E)-3,7,11,15-tetramethyl-2-hexadecen-1-yl]oxy}tetrahydro-2H-pyran

Cat. No.: B13958031
M. Wt: 380.6 g/mol
InChI Key: LZUGECIXUUUMEW-HKOYGPOVSA-N
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Description

2-{[(2E)-3,7,11,15-tetramethyl-2-hexadecen-1-yl]oxy}tetrahydro-2H-pyran is an organic compound that features a tetrahydropyran ring linked to a long-chain alkenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2E)-3,7,11,15-tetramethyl-2-hexadecen-1-yl]oxy}tetrahydro-2H-pyran typically involves the reaction of tetrahydropyran derivatives with alkenyl halides under basic conditions. One common method is the nucleophilic substitution reaction where the tetrahydropyran ring is formed via intramolecular cyclization of hydroxyalkenes using catalysts such as lanthanide triflates .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure high yield and purity. The use of eco-friendly catalysts and solvents is also emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-{[(2E)-3,7,11,15-tetramethyl-2-hexadecen-1-yl]oxy}tetrahydro-2H-pyran can undergo various chemical reactions, including:

    Oxidation: The alkenyl group can be oxidized to form epoxides or diols.

    Reduction: Hydrogenation of the double bond can yield saturated derivatives.

    Substitution: The tetrahydropyran ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.

    Reduction: Catalysts like palladium on carbon (Pd/C) for hydrogenation.

    Substitution: Bases like sodium hydride (NaH) for deprotonation and subsequent nucleophilic attack.

Major Products

Scientific Research Applications

2-{[(2E)-3,7,11,15-tetramethyl-2-hexadecen-1-yl]oxy}tetrahydro-2H-pyran has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigated for its role in drug delivery systems due to its ability to form stable complexes.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-{[(2E)-3,7,11,15-tetramethyl-2-hexadecen-1-yl]oxy}tetrahydro-2H-pyran exerts its effects involves interactions with molecular targets such as enzymes and receptors. The alkenyl group can participate in hydrophobic interactions, while the tetrahydropyran ring can form hydrogen bonds, facilitating binding to biological macromolecules .

Comparison with Similar Compounds

Similar Compounds

    Tetrahydropyran: A simpler analog with a similar ring structure but lacking the alkenyl group.

    2-(Tetrahydro-2H-pyran-2-yloxy)ethanol: Contains a hydroxyl group instead of the alkenyl chain.

Uniqueness

2-{[(2E)-3,7,11,15-tetramethyl-2-hexadecen-1-yl]oxy}tetrahydro-2H-pyran is unique due to its combination of a tetrahydropyran ring and a long-chain alkenyl group, which imparts distinct chemical properties and potential for diverse applications .

Properties

Molecular Formula

C25H48O2

Molecular Weight

380.6 g/mol

IUPAC Name

2-[(E)-3,7,11,15-tetramethylhexadec-2-enoxy]oxane

InChI

InChI=1S/C25H48O2/c1-21(2)11-8-12-22(3)13-9-14-23(4)15-10-16-24(5)18-20-27-25-17-6-7-19-26-25/h18,21-23,25H,6-17,19-20H2,1-5H3/b24-18+

InChI Key

LZUGECIXUUUMEW-HKOYGPOVSA-N

Isomeric SMILES

CC(C)CCCC(C)CCCC(C)CCC/C(=C/COC1CCCCO1)/C

Canonical SMILES

CC(C)CCCC(C)CCCC(C)CCCC(=CCOC1CCCCO1)C

Origin of Product

United States

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